![molecular formula C11H9NO4 B1460431 3-(2-Methoxy-phenyl)-isoxazole-5-carboxylic acid CAS No. 885273-84-7](/img/structure/B1460431.png)
3-(2-Methoxy-phenyl)-isoxazole-5-carboxylic acid
Overview
Description
“3-(2-Methoxy-phenyl)-isoxazole-5-carboxylic acid” is a chemical compound that has not been extensively studied . It contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The compound also contains a methoxyphenyl group, which consists of a phenyl ring (a six-membered ring of carbon atoms) with a methoxy group (-OCH3) attached .
Scientific Research Applications
Anticancer Potential of Cinnamic Acid Derivatives
Cinnamic acid and its derivatives, which share structural similarities with 3-(2-Methoxy-phenyl)-isoxazole-5-carboxylic acid, particularly in terms of the phenyl ring substitution, have been extensively studied for their anticancer properties. These compounds have been recognized for their ability to interact with multiple reactive sites, leading to the development of a variety of antitumor agents. Research has demonstrated that cinnamic acid derivatives can act as traditional and synthetic antitumor agents, highlighting their underutilized potential in medicinal research over several decades. The review by De, Baltas, and Bedos-Belval (2011) provides a comprehensive overview of the synthesis and biological evaluation of these derivatives in anticancer research, suggesting a possible area of application for structurally related compounds like 3-(2-Methoxy-phenyl)-isoxazole-5-carboxylic acid (De, Baltas, & Bedos-Belval, 2011).
Role in Modulating Biological Systems
Compounds structurally related to 3-(2-Methoxy-phenyl)-isoxazole-5-carboxylic acid, such as chlorogenic acid (CGA) and syringic acid (SA), have been studied for their diverse biological and pharmacological effects. CGA, for instance, has been recognized for its antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective activities, among others. This suggests that structurally similar compounds could also contribute beneficially to lipid and glucose metabolism regulation, potentially offering therapeutic options for conditions like hepatic steatosis, cardiovascular disease, and diabetes (Naveed et al., 2018). Similarly, SA has been noted for its antioxidant, antimicrobial, anti-inflammatory, and neuroprotective activities, indicating that 3-(2-Methoxy-phenyl)-isoxazole-5-carboxylic acid could have potential applications in modulating enzyme activity, protein dynamics, and transcription factors involved in various diseases (Srinivasulu et al., 2018).
Implications for Biocatalysis and Industrial Chemistry
The inhibitory effects of carboxylic acids on microbial biocatalysts, as reviewed by Jarboe, Royce, and Liu (2013), could offer insights into the potential industrial applications of 3-(2-Methoxy-phenyl)-isoxazole-5-carboxylic acid. Understanding the mechanisms through which carboxylic acids, including potentially related compounds, inhibit microbial growth and metabolism could lead to the development of more robust microbial strains for industrial bioprocesses (Jarboe, Royce, & Liu, 2013).
Potential for Novel Syntheses and Chemical Transformations
The diverse chemical transformations and synthetic pathways explored for isoxazoline derivatives and related compounds, as discussed in the literature, suggest that 3-(2-Methoxy-phenyl)-isoxazole-5-carboxylic acid could serve as a precursor or intermediate in the synthesis of novel organic compounds with potential pharmacological activities. The research on isoxazoline-containing natural products and their synthetic analogs reveals a rich field of study for the development of new anticancer drugs and other therapeutic agents (Kaur et al., 2014).
properties
IUPAC Name |
3-(2-methoxyphenyl)-1,2-oxazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-15-9-5-3-2-4-7(9)8-6-10(11(13)14)16-12-8/h2-6H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUJICWJBDOFNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651636 | |
Record name | 3-(2-Methoxyphenyl)-1,2-oxazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40651636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxy-phenyl)-isoxazole-5-carboxylic acid | |
CAS RN |
885273-84-7 | |
Record name | 3-(2-Methoxyphenyl)-5-isoxazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885273-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Methoxyphenyl)-1,2-oxazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40651636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-Methoxyphenyl)-5-isoxazolecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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